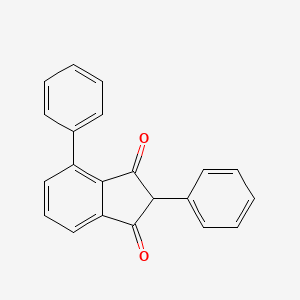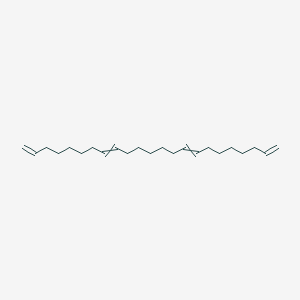![molecular formula C16H15NO3 B14341907 Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- CAS No. 100780-36-7](/img/structure/B14341907.png)
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15NO3 . This compound is characterized by the presence of a benzene ring substituted with a nitro group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
Mécanisme D'action
The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
- Benzene, 1-nitro-4-(phenylmethoxy)-
- Benzene, 1-[(1E)-2-nitro-1-propenyl]-
Uniqueness: Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is unique due to the presence of both a nitro group and a phenylmethoxy group, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
100780-36-7 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Clé InChI |
ZGYOAKJRIOGEBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


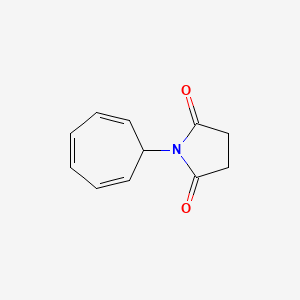
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
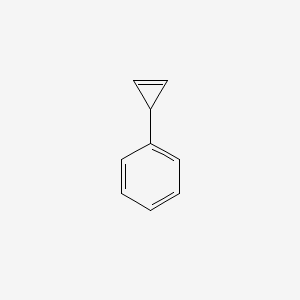
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)

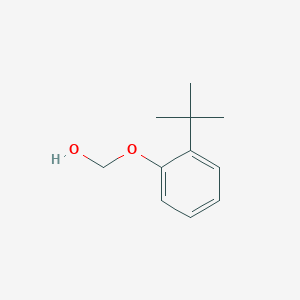



![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

